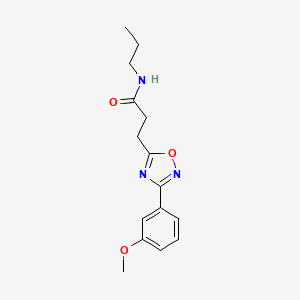
3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide, also known as MPPO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy homeostasis and cell survival. Additionally, 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been found to inhibit the mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been found to have various biochemical and physiological effects in cells and animal models. It has been shown to increase glucose uptake and utilization in cells, which may have implications for the treatment of diabetes. Additionally, 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been found to reduce oxidative stress and inflammation in cells and animal models, which may have implications for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide in lab experiments is its relatively low toxicity compared to other chemical compounds. Additionally, 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been shown to have a high degree of selectivity for its target pathways, which may reduce off-target effects. However, one limitation of using 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide in lab experiments is its relatively low solubility in water, which may require the use of organic solvents.
Direcciones Futuras
There are several future directions for the study of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide. One area of research is the development of more efficient synthesis methods for 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide, which may increase its availability for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide and its potential applications in various fields. Finally, the development of more potent and selective analogs of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide may have implications for the development of new therapeutic agents for various diseases.
Conclusion:
In conclusion, 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide involves the reaction of 3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-amine with propylpropanoic acid chloride in the presence of a base. 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug development. The mechanism of action of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been found to have various biochemical and physiological effects in cells and animal models. There are several future directions for the study of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide, including the development of more efficient synthesis methods, further studies on its mechanism of action, and the development of more potent and selective analogs.
Métodos De Síntesis
The synthesis of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide involves the reaction of 3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-amine with propylpropanoic acid chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been studied for its potential use as a therapeutic agent for various other diseases, including diabetes, inflammation, and cardiovascular diseases.
Propiedades
IUPAC Name |
3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-3-9-16-13(19)7-8-14-17-15(18-21-14)11-5-4-6-12(10-11)20-2/h4-6,10H,3,7-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVJKUBHKYYEJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCC1=NC(=NO1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine](/img/structure/B7709772.png)




